molecular formula C10H8N4O B13099750 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine

4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine

Cat. No.: B13099750
M. Wt: 200.20 g/mol
InChI Key: URWXSJXSZIDBMU-UHFFFAOYSA-N
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Description

4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a benzene ring, an imidazole ring, and a triazine ring, with a methoxy group attached to the benzene ring. The presence of these rings and functional groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine typically involves the formation of the imidazole and triazine rings followed by their fusion with the benzene ring. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazines to form the intermediate compounds, which are then cyclized to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy group and other positions on the rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the benzene or imidazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine involves its interaction with biological targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, its antifungal activity may result from the inhibition of key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions and may enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-methoxy-[1,2,4]triazino[4,5-a]benzimidazole

InChI

InChI=1S/C10H8N4O/c1-15-10-9-12-7-4-2-3-5-8(7)14(9)6-11-13-10/h2-6H,1H3

InChI Key

URWXSJXSZIDBMU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=CN2C1=NC3=CC=CC=C32

Origin of Product

United States

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